2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
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Overview
Description
2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound characterized by the presence of a bromine atom and a pentafluoroethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the bromination of 5-(1,1,2,2,2-pentafluoroethyl)pyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidation and Reduction Products: The products vary based on the specific oxidation or reduction pathway followed.
Scientific Research Applications
2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is utilized in several scientific research areas due to its unique properties:
Mechanism of Action
The mechanism of action of 2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pentafluoroethyl groups contribute to its reactivity and ability to form stable complexes with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
- 2-Bromo-5-chloropyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
CAS No. |
1816285-53-6 |
---|---|
Molecular Formula |
C7H3BrF5N |
Molecular Weight |
276 |
Purity |
95 |
Origin of Product |
United States |
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